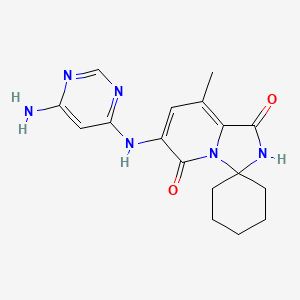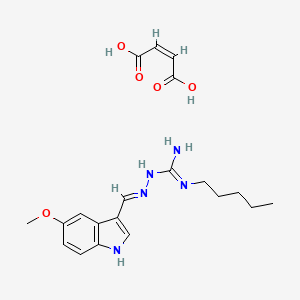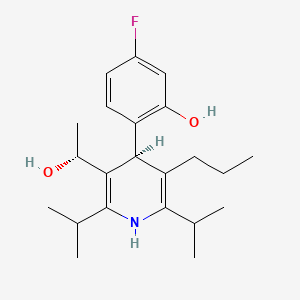
Tfb-tboa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
TFB-TBOA has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of glutamate transporters in the central nervous system and their involvement in neurodegenerative diseases.
Cell Biology: Employed in the investigation of glutamate uptake mechanisms in astrocytes and neurons.
Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting glutamate transporters.
Industrial Applications: Utilized in the production of research chemicals and reagents for various biochemical assays.
作用機序
TFB-TBOAは、興奮性アミノ酸トランスポーターEAAT1およびEAAT2を阻害することでその効果を発揮します。 これらのトランスポーターは、シナプス間隙からのグルタミン酸の取り込みを担当し、それによって細胞外グルタミン酸レベルを調節しています。 これらのトランスポーターを阻害することにより、this compoundは細胞外グルタミン酸濃度を上昇させ、シナプス伝達とニューロンの興奮性を調節することができます .
生化学分析
Biochemical Properties
TFB-TBOA interacts with the excitatory amino acid transporters EAAT1 and EAAT2, inhibiting their function . The IC50 values for EAAT1 and EAAT2 are 22 and 17 nM respectively . This compound exhibits selectivity for EAAT1 and EAAT2 over EAAT3, as well as a wide range of neuronal receptors and transporters .
Cellular Effects
This compound has significant effects on cellular processes. It attenuates glutamate-stimulated intracellular sodium elevation in astrocytes in vitro . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the function of EAAT1 and EAAT2 . This inhibition can lead to changes in gene expression and cellular metabolism, as these transporters play a key role in glutamatergic neurotransmission .
Metabolic Pathways
This compound is involved in the metabolic pathways related to glutamatergic neurotransmission . It interacts with the enzymes EAAT1 and EAAT2, which are involved in the transport of glutamate .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interactions with EAAT1 and EAAT2 . These transporters can influence the localization or accumulation of this compound.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with EAAT1 and EAAT2 . These transporters are located in the cell membrane and are responsible for the uptake of glutamate from the extracellular space .
準備方法
合成経路と反応条件
TFB-TBOAの合成は、トリフルオロメチルベンゾイルクロリドの調製から始まり、適切なアミンと反応させてベンゾイルアミノ中間体を形成するなど、いくつかの重要なステップを伴います。 最終生成物は、精製と結晶化プロセスを経て得られます .
工業生産方法
This compoundの工業生産は、通常、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を確保します。 このプロセスには、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を用いて、目的の製品品質を実現することが含まれます .
化学反応の分析
反応の種類
TFB-TBOAは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子に存在する官能基を修飾するために実行することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらはさらなる研究開発に使用することができます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
DL-threo-beta-ベンジルオキシアスパラギン酸 (DL-TBOA): グルタミン酸トランスポーターの別の強力な阻害剤であり、同様の選択性を示します。
L-trans-ピロリジン-2,4-ジカルボン酸 (PDC): グルタミン酸トランスポーターの競合阻害剤です。
L-セリン-O-硫酸 (SOS): 異なる作用機序を持つグルタミン酸取り込みの阻害剤です.
独自性
TFB-TBOAは、他のグルタミン酸トランスポーターに対するEAAT1およびEAAT2に対する高い選択性と、ナノモル濃度での強力な阻害効果によって特徴付けられます。 これは、さまざまな生理学的および病理学的プロセスにおけるこれらのトランスポーターの特定の役割を研究するための貴重なツールとなっています .
特性
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONNPEPDHEAI-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are glutamate transporters, and why are they important?
A1: Glutamate transporters are proteins located on neurons and astrocytes that play a crucial role in regulating glutamate levels in the brain. They rapidly remove glutamate from the synaptic cleft, preventing its excessive accumulation and subsequent excitotoxicity.
Q2: How does TFB-TBOA interact with glutamate transporters?
A: this compound acts as a non-transportable inhibitor of excitatory amino acid transporters (EAATs), effectively blocking the binding and transport of glutamate. This blockade leads to an elevation of extracellular glutamate levels. []
Q3: What are the downstream effects of this compound-mediated glutamate transporter inhibition?
A: Inhibiting glutamate transporters with this compound leads to increased activation of both ionotropic and metabotropic glutamate receptors. This, in turn, influences neuronal excitability, synaptic plasticity, and ultimately, cardiorespiratory function. [, , ]
Q4: Does this compound affect specific glutamate transporter subtypes?
A: While this compound exhibits potent inhibitory activity against all EAAT subtypes (EAAT1-5), it displays particularly strong affinity for EAAT1 and EAAT2, with IC50 values in the nanomolar range. [] Research has highlighted the differential contributions of GLAST (EAAT1) and GLT-1 (EAAT2) to sodium signaling in the early postnatal hippocampus, emphasizing the importance of subtype-specific effects. []
Q5: How does this compound's effect on glutamate transporters translate to its influence on animal behavior?
A: Studies in animal models have demonstrated that this compound can influence various behaviors, including cocaine reinforcement and methamphetamine-induced behavioral sensitization. Notably, intra-NAc administration of this compound inhibited cocaine self-administration, suggesting a potential role for glutamate in modulating drug reward. [, ]
Q6: What is the molecular formula and weight of this compound?
A: this compound (C20H19F3N2O6) has a molecular weight of 436.38 g/mol. []
Q7: Is there information available on the spectroscopic data for this compound?
A: While specific spectroscopic data for this compound is not extensively detailed in the provided research papers, its structural analogs have been synthesized and characterized using various spectroscopic techniques, including NMR and mass spectrometry. [, ]
Q8: How does chronic intermittent hypoxia (CIH) interact with the effects of this compound?
A: CIH, a model of obstructive sleep apnea, has been shown to alter glutamate signaling in the nucleus tractus solitarii (nTS). Interestingly, CIH produces effects similar to those observed with this compound, such as reduced TS-evoked EPSC amplitude and altered neuronal excitability. This suggests a potential role for EAAT dysfunction in the pathophysiology of CIH. [, , ]
Q9: What is the role of metabotropic glutamate receptors (mGluRs) in mediating the effects of this compound?
A: Research suggests that this compound's effects on synaptic and neuronal activity are mediated by both ionotropic and metabotropic glutamate receptors. Specifically, Group I mGluRs appear to contribute to this compound-induced depolarization, while Group II/III mGluRs influence TS-evoked EPSC amplitude. [, ]
Q10: How do astrocytes contribute to the effects observed with this compound?
A: Astrocytes play a critical role in regulating extracellular glutamate levels through glutamate transporters like EAAT1 (GLAST) and EAAT2 (GLT-1). This compound's inhibition of these transporters directly impacts astrocytic glutamate uptake, contributing to the observed increases in extracellular glutamate and subsequent neuronal effects. [, , ]
Q11: How is this compound being used to study neurodegenerative diseases?
A: Research suggests that impaired glutamate clearance and subsequent excitotoxicity contribute to neuronal damage in neurodegenerative diseases. This compound's ability to manipulate glutamate levels has made it a valuable tool in studying these conditions, such as Huntington's disease. []
Q12: What are the limitations of using this compound in research?
A: While this compound is a potent tool, limitations include its lack of selectivity for specific EAAT subtypes and its potential for off-target effects. Further research is needed to develop more selective glutamate transporter inhibitors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
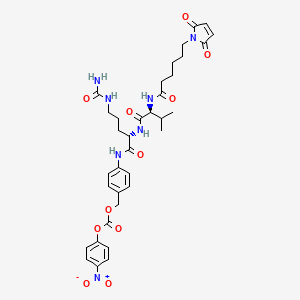

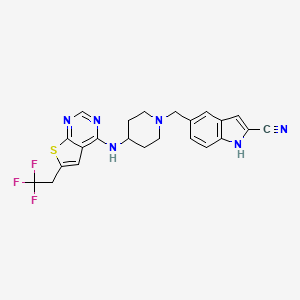
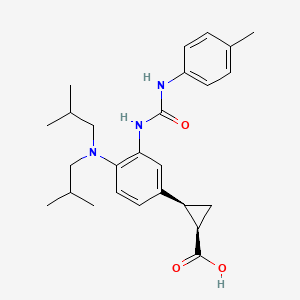
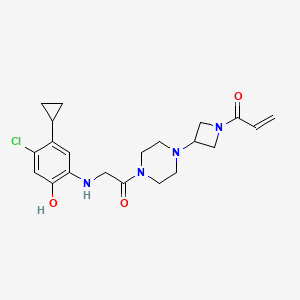
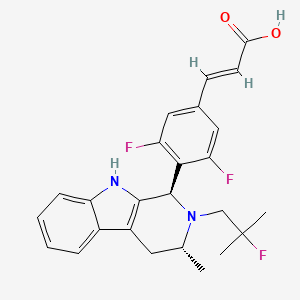
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

